(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13468590
Molecular Formula: C15H22Cl2N2O
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22Cl2N2O |
|---|---|
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
| Standard InChI | InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-5-6-12(16)7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3/t14-/m0/s1 |
| Standard InChI Key | DIVCHQAEDONGEO-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C(C)C)N |
| SMILES | CC(C)C(C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₅H₂₂Cl₂N₂O and a molecular weight of 317.3 g/mol . Its IUPAC name is (2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide, reflecting its stereochemistry and substituent arrangement .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1353993-42-6 | |
| Molecular Formula | C₁₅H₂₂Cl₂N₂O | |
| Molecular Weight | 317.3 g/mol | |
| XLogP3 | 3.6 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
Stereochemistry and Conformation
The (S) configuration at the second carbon ensures chirality, which influences its biological activity and synthetic pathways. The molecule adopts a folded conformation due to steric interactions between the isopropyl group and the dichlorobenzyl moiety .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via multi-step organic reactions, often involving:
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Amide bond formation: Coupling of (S)-2-amino-3-methylbutanoic acid with N-(2,4-dichlorobenzyl)-N-isopropylamine under carbodiimide-mediated conditions .
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Chiral resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer .
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from solvents like ethyl acetate/cyclohexane mixtures .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| 1 | EDC·HCl, HOBt, DIPEA, DCM, 0–25°C | 78% | 95% | |
| 2 | Chiral HPLC (Chiralpak IA column) | 92% ee | >99% | |
| 3 | Recrystallization (EtOAc/cyclohexane) | 85% | 99.5% |
Industrial-Scale Production
Patents from Glaxo Wellcome Inc. and DSM N.V. describe optimized large-scale processes using continuous flow reactors and catalytic asymmetric synthesis to enhance efficiency .
Physicochemical Properties
Thermodynamic Parameters
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Density: 1.24 g/cm³ (predicted)
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Boiling Point: 532.7±50.0°C (estimated)
Solubility and Stability
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Aqueous solubility: 0.02 mg/mL (25°C, pH 7.4)
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Stability: Degrades under acidic conditions (t₁/₂ = 2.3 hrs at pH 2) but stable in neutral/basic environments .
Applications and Research Significance
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing protease inhibitors and G protein-coupled receptor (GPCR) modulators . Its dichlorobenzyl group enhances binding affinity to hydrophobic enzyme pockets .
Biological Activity
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